molecular formula C7H16ClNO B578179 2,2-Dimethyl-1,4-oxazepane hydrochloride CAS No. 1313738-94-1

2,2-Dimethyl-1,4-oxazepane hydrochloride

Cat. No.: B578179
CAS No.: 1313738-94-1
M. Wt: 165.661
InChI Key: FYKKRGFPBCKTRR-UHFFFAOYSA-N
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Description

2,2-Dimethyl-1,4-oxazepane hydrochloride is a useful research compound. Its molecular formula is C7H16ClNO and its molecular weight is 165.661. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Molecular Structure

Synthetic Approaches and Characterization : Compounds structurally similar to 2,2-Dimethyl-1,4-oxazepane hydrochloride have been synthesized and characterized using various techniques. For instance, quaternary ammonium derivatives of 1,1-dimethyl-1,3-propylenediamine, including compounds with oxazepane structures, have been obtained through reactions involving ethyl chloroacetate and chloroacetic acid. These compounds were characterized by FTIR, Raman, and NMR spectroscopy, supported by Density Functional Theory (DFT) calculations, showcasing their potential in chemical synthesis and molecular engineering (Kowalczyk, 2008).

Crystal Structure and Photophysical Properties : Research on compounds with oxazepane and related structures includes studies on their crystal structure and photophysical properties. For example, dimethyl 7-oxa-2a1-azabenzo[b]cyclopenta[pq]pleiadene-1,2-dicarboxylate, a novel fused oxazapolycyclic skeleton with six fused rings, has been synthesized. This nonplanar oxazapolyheterocycle demonstrated strong blue emission in dichloromethane, indicating its potential in materials science for developing new photoluminescent materials (Petrovskii et al., 2017).

Properties

IUPAC Name

2,2-dimethyl-1,4-oxazepane;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO.ClH/c1-7(2)6-8-4-3-5-9-7;/h8H,3-6H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYKKRGFPBCKTRR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CNCCCO1)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80693515
Record name 2,2-Dimethyl-1,4-oxazepane--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80693515
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1313738-94-1
Record name 2,2-Dimethyl-1,4-oxazepane--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80693515
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2-dimethyl-1,4-oxazepane hydrochloride
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